Taxifolin 3'-glucoside

Description

Significance of Taxifolin (B1681242) 3'-Glucoside as a Flavonoid Glycoside in Scientific Inquiry

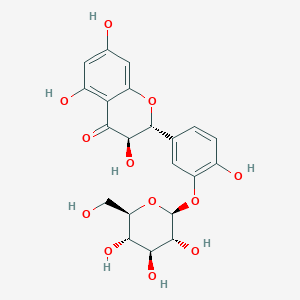

Taxifolin 3'-glucoside, a naturally occurring flavonoid glycoside, has emerged as a compound of significant interest within the scientific community. ontosight.aiontosight.ai Structurally, it is a derivative of taxifolin (also known as dihydroquercetin), a flavanonol, which is O-glycosidically linked to a glucose molecule at the C3-position. foodb.ca This glycosylation is a critical feature, as the addition of the glucose moiety generally enhances the compound's solubility and can influence its bioavailability, distinguishing it from its aglycone, taxifolin. ontosight.ai

As a member of the flavonoid class—a large group of plant-derived polyphenols—this compound is investigated for its potential biological activities, which are characteristic of this chemical class. foodb.cabiosynth.com Flavonoids are recognized for their roles as secondary metabolites in plants, contributing to defense mechanisms. biosynth.com In academic research, the study of specific flavonoid glycosides like this compound allows for a deeper understanding of structure-activity relationships. Researchers are particularly interested in how the presence and position of the glucoside group affect the molecule's chemical properties and biological interactions compared to its parent compound and other related flavonoids. researchgate.net The stereochemistry of the compound, with various isomers having been isolated, further adds to its complexity and scientific interest, as different isomers can exhibit distinct biological effects. wikipedia.orgnih.gov

Overview of Current Research Trajectories and Scientific Interest

Scientific inquiry into this compound is active and follows several key trajectories, primarily focused on its potential health applications. A major area of investigation is its role in metabolic disorders, particularly its antihyperglycemic effects. Research has demonstrated that this compound can influence glucose metabolism. researchgate.netnih.gov Studies using both in vitro hepatocyte models and in vivo diabetic rat models have shown that it can enhance glucose uptake and downregulate key enzymes involved in hepatic gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), through the modulation of signaling pathways like the AMPK signaling axis. researchgate.netnih.gov Some studies have also identified its ability to inhibit enzymes like rat small intestinal sucrase, which is relevant for managing postprandial hyperglycemia. nih.gov

Another significant research avenue is its potential in oncology. The aglycone, taxifolin, and its derivatives have been shown to possess anti-proliferative effects on various cancer cell lines. wikipedia.orgacs.org Research in this area explores mechanisms such as the inhibition of cancer cell lipogenesis by targeting fatty acid synthase and the potential to overcome chemoresistance. wikipedia.org

Furthermore, there is scientific interest in its antioxidant and anti-inflammatory properties. ontosight.aiontosight.ai As an antioxidant, it functions by scavenging free radicals, which may protect cells and tissues from oxidative stress. biosynth.com Its anti-inflammatory effects are attributed to the modulation of pro-inflammatory pathways. ontosight.ai These properties underpin its investigation for applications in cardiovascular health, where it may improve blood vessel function, and in skincare, for protecting skin cells from environmental oxidative damage. ontosight.aibiosynth.com Research also extends to its biosynthesis in plants, such as Scots pine, to understand the genetic and environmental factors influencing its production. chemfaces.com

Detailed Research Findings

The following tables summarize key findings from academic research on this compound and its related compounds.

Table 1: Summary of Selected Research Findings for this compound

| Research Focus | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| Antihyperglycemic Activity | In vitro (CC1 hepatocytes) & In vivo (diabetic Wistar rats) | Enhanced glucose uptake; downregulated gluconeogenic enzymes (G6Pase, PEPCK) via stimulation of AMPK phosphorylation. | researchgate.netnih.gov |

| Enzyme Inhibition | In vitro (Rat small intestinal sucrase) | Demonstrated the highest inhibitory activity among tested compounds, suggesting a role in managing postprandial hyperglycemia. | nih.gov |

| Osteoclastogenesis Inhibition | In vitro (RAW264.7 cells) & In vivo | The aglycone, taxifolin, inhibited osteoclast formation and function by repressing NF-κB, MAPKs, and AKT signaling pathways. | frontiersin.org |

| Anticancer Activity | In vitro (HCT-116 colon cancer cells) | The aglycone, taxifolin, demonstrated antiproliferative effects on cancer cells. | acs.org |

Table 2: Comparative Bioactivity Profile of this compound and Related Flavonoids

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity (Aglycone/Derivatives) | Reference(s) |

|---|---|---|---|---|

| This compound | Potent; scavenges free radicals. | Effects attributed to modulation of NF-κB and cytokine production. | Investigated as a derivative of the active aglycone. | ontosight.aibiosynth.com |

| Taxifolin (aglycone) | High; noted as a powerful antioxidant. | Blocks prostaglandin (B15479496) synthesis; inhibits multiple signaling pathways (NF-κB, MAPKs). | Inhibits proliferation of various cancer cell lines. | ontosight.aiacs.orgfrontiersin.orgfrontiersin.org |

| Quercetin (B1663063) | High; often used as a benchmark flavonoid. | Known potent anti-inflammatory agent. | Exhibits potential anticancer activity through various mechanisms. | acs.org |

| Quercetin-3-O-glucoside | High | High | Noted for its role in flavonoid research. | |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOXIGOPZRIBJM-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185045 | |

| Record name | Taxifolin 3'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31106-05-5 | |

| Record name | Taxifolin 3′-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31106-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin 3'-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 3'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXIFOLIN 3'-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OJU5O9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Therapeutic Potential of Taxifolin 3 Glucoside

Antioxidant Activity and Molecular Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Taxifolin (B1681242) 3'-glucoside exhibits potent antioxidant properties through several distinct but interconnected mechanisms.

Free Radical Scavenging Capabilities and Protection Against Oxidative Stress

The primary mode of antioxidant action for Taxifolin 3'-glucoside involves its direct ability to scavenge free radicals biosynth.com. Its molecular structure, rich in phenolic hydroxyl groups, allows it to donate hydrogen atoms, thereby neutralizing and stabilizing the unpaired electrons of harmful radicals biosynth.comnih.gov. This action protects cells and tissues from oxidative damage biosynth.com. Studies on its aglycone, taxifolin, have demonstrated its effectiveness in scavenging various reactive oxygen species, which helps protect cells from oxidative damage associated with aging and various diseases nih.govcaringsunshine.com. This inherent free-radical scavenging ability is a cornerstone of its protective effects against oxidative stress-related pathologies biosynth.comnih.gov.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Beyond direct scavenging, taxifolin (the aglycone of this compound) has been shown to enhance the body's own antioxidant defenses. Research indicates that taxifolin can increase the activity of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) caringsunshine.commdpi.commdpi.com. These enzymes are critical for detoxifying harmful superoxide radicals and hydrogen peroxide. For instance, in rats with streptozotocin-induced diabetes, a condition associated with high oxidative stress, the development of the condition is linked to a decrease in the antioxidant capacity of enzymes like superoxide dismutase, catalase, and glutathione peroxidase mdpi.com. Studies have shown that taxifolin administration can increase the activity of SOD and catalase, contributing to a reduction in cellular damage mdpi.com.

Activation of Redox-Regulating Pathways (e.g., Nrf2-ARE Pathway, HO-1)

A crucial mechanism underlying the antioxidant effects of taxifolin involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway nih.govresearchgate.netnih.gov. Nrf2 is a transcription factor that regulates a wide array of genes responsible for detoxification and antioxidant defense nih.govresearchgate.net. Under conditions of oxidative stress, activators can promote the translocation of Nrf2 into the nucleus, where it binds to the ARE sequence in the promoter region of its target genes semanticscholar.org.

Studies on taxifolin have shown that it can induce Nrf2 activation, leading to the upregulation of downstream cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) mdpi.comnih.govresearchgate.netnih.gov. The activation of the Nrf2/HO-1 axis by taxifolin has been observed to protect cells against oxidative stress-induced apoptosis researchgate.netnih.gov. This activation enhances the cell's capacity to resist oxidative insults, representing a significant indirect antioxidant mechanism researchgate.net.

| Antioxidant Mechanism | Key Findings | Model System |

| Free Radical Scavenging | Directly scavenges free radicals by donating hydrogen atoms, protecting cells from oxidative stress biosynth.com. | In vitro assays |

| Endogenous Enzyme Modulation | The aglycone, taxifolin, enhances the activity of Superoxide Dismutase (SOD) and Catalase (CAT) caringsunshine.commdpi.com. | Animal models |

| Redox-Regulating Pathways | The aglycone, taxifolin, activates the Nrf2-ARE pathway, inducing the expression of downstream antioxidant genes like HO-1 and NQO1 nih.govresearchgate.net. | Cell culture (Mouse skin epidermal JB6 P+, Human RPE) |

Anti-inflammatory Properties and Signaling Pathway Modulation

Chronic inflammation is a key contributor to a wide range of diseases. This compound and its aglycone, taxifolin, have demonstrated significant anti-inflammatory effects by modulating the production of inflammatory mediators and regulating key signaling pathways that govern the inflammatory response.

Inhibition of Pro-inflammatory Cytokines and Mediators (e.g., Interleukin-6, Tumor Necrosis Factor-alpha, Leukotriene C4, Cyclooxygenase-2)

Research has established that taxifolin can effectively suppress the expression and production of several key pro-inflammatory molecules. Studies have shown that taxifolin inhibits the production of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in various inflammatory models researchgate.netbslonline.org. Furthermore, Taxifolin 3'-O-beta-D-glucopyranoside has been specifically shown to reduce the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation nih.govnih.gov. In studies on human and rat mast cells, taxifolin was also found to inhibit the production of Leukotriene C4 (LTC4) and IL-6, as well as the expression of COX-2 nih.gov. This broad inhibition of inflammatory mediators underscores its potential as an anti-inflammatory agent.

Regulation of Key Inflammatory Signaling Pathways (e.g., Akt/IKK/NF-κB, MAPKs/cPLA2, TXNIP-NLRP3 Axis, Wnt/β-catenin)

The anti-inflammatory effects of taxifolin are mediated through its influence on critical intracellular signaling cascades. One of the most important is the NF-κB (nuclear factor kappa B) pathway, a central regulator of inflammation. Taxifolin has been shown to inhibit NF-κB activation, thereby preventing the transcription of numerous pro-inflammatory genes nih.govresearchgate.net.

Further research has elucidated its role in other pathways:

Akt/IKK/NF-κB and MAPKs/cPLA2: In mast cells, taxifolin was found to inhibit inflammatory responses by regulating the Akt/IKK/NF-κB and MAPKs/cPLA2 signaling pathways nih.gov.

TXNIP-NLRP3 Axis: In a model of high-glucose-stimulated microglia, taxifolin suppressed neuroinflammation by reducing intracellular ROS and inhibiting the activation of the thioredoxin-interacting protein (TXNIP)–NLRP3 inflammasome axis nih.govpolimi.itnih.gov. The NLRP3 inflammasome is a multi-protein complex that triggers the activation of inflammatory caspases and the release of pro-inflammatory cytokines.

Wnt/β-catenin: While direct modulation of the Wnt/β-catenin pathway by this compound in the context of inflammation is less documented in the provided search results, the extensive regulation of other key inflammatory pathways highlights its multi-target nature.

| Inflammatory Pathway/Mediator | Effect of Taxifolin/Taxifolin 3'-glucoside | Model System |

| Pro-inflammatory Cytokines | Decreased production of IL-6 and TNF-α researchgate.netbslonline.org. | Animal models (DSS-challenged mice), Cell culture (RAW264.7) |

| Inflammatory Mediators | Reduced expression of COX-2 nih.govnih.gov and production of Leukotriene C4 (LTC4) nih.gov. | Animal models (NC/Nga mice), Cell culture (Mast cells) |

| NF-κB Pathway | Inhibits activation of the NF-κB signaling pathway nih.govresearchgate.net. | Cell culture, Animal models |

| MAPKs/cPLA2 Pathway | Inhibits the MAPKs/cPLA2 signaling pathway nih.gov. | Cell culture (Mast cells) |

| TXNIP-NLRP3 Axis | Attenuates the activation of the TXNIP-NLRP3 inflammasome axis nih.govpolimi.itnih.gov. | Cell culture (Mouse microglia) |

Effects on Immune Cell Activation and Degranulation

Taxifolin glycoside has been shown to exert inhibitory effects on the immune responses mediated by dendritic cells. nih.govresearchgate.net In preclinical studies, taxifolin glycoside inhibited the stimulated production of pro-inflammatory cytokines such as IL-12 p70 and tumor necrosis factor-alpha (TNF-α) in dendritic cells isolated from mouse bone marrow and spleen. nih.gov The compound also reduced the formation of reactive oxygen species (ROS) and nitric oxide (NO) and lowered the elevation of intracellular calcium levels in these cells when stimulated by microbial products like lipopolysaccharide and lipoteichoic acid. nih.govresearchgate.net These findings suggest that taxifolin glycoside may play a role in modulating dendritic-cell-mediated immune responses. nih.gov

Research on the aglycone, taxifolin, further illuminates potential mechanisms, showing it can inhibit the degranulation and activation of mast cells. nih.gov It was found to block intracellular calcium mobilization and suppress key signaling pathways, including Akt/IKK/NF-κB and MAPKs/cPLA2, in bone marrow-derived mast cells (BMMCs). nih.gov

Anticancer Research and Molecular Targets

Taxifolin and its derivatives have demonstrated significant potential in oncology research, targeting various hallmarks of cancer, including proliferation, survival, and resistance.

Inhibition of Cancer Cell Proliferation and Viability in Diverse Cell Lines

Taxifolin has shown dose-dependent anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. spandidos-publications.comdiffundit.com Studies have documented its efficacy in inhibiting the growth and reducing the viability of cells from osteosarcoma, breast cancer, liver cancer, colon cancer, and skin scar cell carcinoma. diffundit.comjbuon.comnih.govresearchgate.netnih.gov For instance, in osteosarcoma cell lines U2OS and Saos-2, taxifolin treatment significantly inhibited cell viability and proliferation at concentrations of 25 µM and higher. spandidos-publications.com Similarly, it inhibited the growth of hepatic cancer cells (Huh7 and HepG2) and breast cancer cells (MDA-MB-231). diffundit.comresearchgate.net The inhibitory concentration (IC50) for skin scar cell carcinoma cells was observed at 20 µM. jbuon.com

Below is a summary of taxifolin's inhibitory effects on various cancer cell lines.

| Cell Line | Cancer Type | Observed Effects |

| U2OS & Saos-2 | Osteosarcoma | Dose-dependent inhibition of proliferation and viability. spandidos-publications.comnih.gov |

| HCT-116 | Colon Cancer | Antiproliferative activity with an IC50 value of 32 ± 2.35 μg/mL. nih.gov |

| Huh7 & HepG2 | Liver Cancer | Dose-dependent inhibition of cell growth and viability. researchgate.net |

| MDA-MB-231 | Breast Cancer | Significant cytotoxicity and reduced cell viability. diffundit.com |

| SSCC | Skin Scar Cell Carcinoma | Inhibition of development with an IC50 of 20 µM. jbuon.com |

| DU145 | Prostate Cancer | Potentiated anti-proliferative effect when combined with Andrographolide (B1667393). nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism behind the anticancer activity of taxifolin is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. jbuon.comnih.gov In human osteosarcoma cells (U2OS and Saos-2), taxifolin treatment promoted G1 phase cell cycle arrest and induced apoptosis. spandidos-publications.comnih.gov Similarly, in skin scar cell carcinoma, it triggered apoptosis and caused cell cycle arrest at the G2/M phase. jbuon.com This apoptotic induction is often associated with the activation of key executioner proteins. For instance, studies have shown that taxifolin leads to an increase in the expression of cleaved caspase-3 and Bax, while decreasing the anti-apoptotic protein Bcl-2. jbuon.com In colon cancer cells (HCT-116), treatment increased the expression of both caspase-3 and caspase-9 genes, indicating cell death via apoptotic pathways. nih.gov In prostate cancer cells, the combination of taxifolin and andrographolide enhanced apoptosis through the cleavage of caspases-7 and -9. nih.gov

The following table summarizes the effects of taxifolin on apoptosis and the cell cycle in different cancer models.

| Cell Line | Cancer Type | Cell Cycle Phase Arrest | Apoptotic Markers |

| U2OS & Saos-2 | Osteosarcoma | G1 phase spandidos-publications.comnih.gov | Apoptosis confirmed by flow cytometry. nih.gov |

| SSCC | Skin Scar Cell Carcinoma | G2/M phase jbuon.com | Increased cleaved caspase-3 and Bax; decreased Bcl-2. jbuon.com |

| HCT-116 | Colon Cancer | Not specified | Increased expression of caspase-3 and caspase-9 genes. nih.gov |

| DU145 | Prostate Cancer | Mitotic arrest nih.gov | Enhanced cleavage of caspases-7 and -9. nih.gov |

Modulation of Gene and Protein Expression in Cancer Cells

Taxifolin exerts its anticancer effects by modulating a complex network of signaling pathways that govern cell growth, survival, and metastasis. In osteosarcoma cells, taxifolin treatment was associated with a reduction in the expression levels of AKT, phosphorylated-AKT (p-AKT), c-myc, and S-phase kinase-associated protein 2 (SKP-2). spandidos-publications.comnih.gov The inactivation of the AKT pathway appears to be a key mediator of these effects. nih.gov In colon cancer models, molecular docking studies showed favorable binding affinity against anti-apoptotic proteins like Bcl-xl and the protein kinase JAK2. nih.gov Furthermore, in lung cancer cells, taxifolin was found to inhibit epithelial-mesenchymal transition (EMT) by increasing the expression of the epithelial marker E-cadherin while reducing mesenchymal markers such as N-cadherin and vimentin. nih.gov

| Protein/Gene | Cancer Type | Effect of Taxifolin |

| AKT, p-AKT | Osteosarcoma | Reduced expression. spandidos-publications.comnih.gov |

| c-myc | Osteosarcoma | Reduced expression. nih.gov |

| SKP-2 | Osteosarcoma | Reduced expression. spandidos-publications.comnih.gov |

| Bcl-xl | Colon Cancer | Favorable binding affinity (in silico). nih.gov |

| JAK2 | Colon Cancer | Favorable binding affinity (in silico). nih.gov |

| N-cadherin | Lung Cancer | Reduced expression. nih.gov |

| Vimentin | Lung Cancer | Reduced expression. nih.gov |

| E-cadherin | Lung Cancer | Increased expression. nih.gov |

Potential in Overcoming Chemoresistance

A significant hurdle in cancer treatment is multidrug resistance (MDR), often caused by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com Taxifolin has been identified as a potential P-gp modulator that can resensitize MDR cancer cells to chemotherapeutic agents. nih.govtmu.edu.twnih.gov It inhibits the function of P-gp through an uncompetitive mechanism, thereby blocking the efflux of drugs like doxorubicin (B1662922) and rhodamine 123. nih.govtmu.edu.tw Furthermore, taxifolin has been shown to decrease the expression of the ABCB1 gene, which codes for P-gp, in a concentration-dependent manner. nih.govtmu.edu.tw By inhibiting P-gp, taxifolin can restore the effectiveness of conventional chemotherapy drugs in resistant cancer cells. nih.gov

Impact on Tumor Growth in Preclinical Xenograft Models

The anticancer effects of taxifolin observed in cell cultures have been validated in preclinical animal models. nih.govnih.gov Patient-derived xenograft (PDX) models, which involve transplanting tumor fragments from a patient into an immunocompromised mouse, are considered highly representative of human cancer. oaepublish.comnoblelifesci.comyoutube.com In a xenograft model using A549 lung cancer cells, administration of taxifolin significantly inhibited tumor growth in BALB/c nude mice. nih.gov This in vivo effect was associated with decreased expression of cancer stemness markers SOX2 and OCT4 and inhibition of PI3K and TCF4 signaling within the tumor tissue. nih.gov Similarly, in nude mice bearing U2OS osteosarcoma xenograft tumors, intraperitoneal administration of taxifolin resulted in significant inhibition of tumor growth. spandidos-publications.comnih.gov

Neuroprotective Effects and Neurological Applications

Taxifolin, a naturally occurring flavonoid, has demonstrated significant neuroprotective properties in a variety of experimental settings. Its ability to counteract several pathological processes in the brain suggests its potential as a therapeutic agent for a range of neurological disorders.

Attenuation of Neuroinflammation in Microglial Cells

Neuroinflammation, largely mediated by microglial cells, is a key contributor to the progression of many neurodegenerative diseases. Taxifolin has been shown to effectively suppress inflammatory responses in these immune cells of the brain. In laboratory studies, taxifolin attenuated the activation of microglia and reduced the release of pro-inflammatory cytokines. For instance, in high-glucose conditions, which can mimic diabetic neuroinflammation, taxifolin was found to suppress the production of interleukin-1beta (IL-1β) in microglial cells. This anti-inflammatory action is achieved, in part, by inhibiting the activation of the TXNIP-NLRP3 inflammasome axis, a key pathway in the inflammatory response. Furthermore, taxifolin has been observed to inhibit microglial pyroptosis, a form of inflammatory cell death, through the PI3K/Akt signaling pathway.

| Mechanism of Action | Effect | Experimental Model |

|---|---|---|

| Inhibition of TXNIP-NLRP3 inflammasome axis | Reduced production of IL-1β | High-glucose stimulated mouse microglial cells (BV-2) |

| Modulation of PI3K/Akt signaling pathway | Inhibition of microglial pyroptosis and activation | Lipopolysaccharide (LPS) + ATP-stimulated BV2 cells |

| Reduction of pro-inflammatory cytokines | Decreased release of inflammatory mediators | In vitro models of neuroinflammation |

Modulation of Oxidative Stress in Neural Tissues (e.g., Nrf2 signaling pathway)

Oxidative stress is a major factor in neuronal damage and the aging of the brain. Taxifolin is a potent antioxidant that can mitigate oxidative stress in neural tissues. A primary mechanism through which taxifolin exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, taxifolin enhances the endogenous antioxidant defenses of neural cells. Studies have shown that taxifolin can reduce the overproduction of reactive oxygen species (ROS) and the expression of genes like NOX that contribute to oxidative stress. This modulation of the cellular redox state helps to protect neurons from oxidative damage.

Improvement of Cognitive Function and Memory in Experimental Models

The neuroprotective effects of taxifolin translate into improved cognitive function and memory in various experimental models. In a mouse model of Cerebral Amyloid Angiopathy (CAA), oral administration of taxifolin was shown to prevent cognitive dysfunction. Similarly, in mice injected with amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, taxifolin treatment improved cognitive impairments in tasks assessing recognition and spatial memories. Studies in healthy young adults have also suggested that a single intake of taxifolin-containing foods can enhance calculation abilities and reduce mental fatigue. Furthermore, in patients with mild cognitive impairment or mild dementia, oral intake of taxifolin has been associated with the preservation of cognitive function, particularly in the domains of visuospatial cognition, executive function, and verbal fluency.

Potential in Neurodegenerative Conditions (e.g., Cerebral Amyloid Angiopathy, Alzheimer's Disease)

Taxifolin has shown considerable promise in preclinical models of neurodegenerative diseases characterized by the accumulation of amyloid-beta (Aβ) protein, such as Cerebral Amyloid Angiopathy (CAA) and Alzheimer's Disease (AD). It has been demonstrated to inhibit the formation of Aβ fibrils and oligomers, which are toxic to neurons. In animal models of CAA, taxifolin not only reduced the accumulation of Aβ in cerebral blood vessels but also improved cerebral blood flow and facilitated the clearance of Aβ from the brain into the bloodstream. For Alzheimer's disease, taxifolin has been shown to confer neuroprotection by reducing Aβ production and aggregation, as well as by suppressing neuroinflammation. These pleiotropic effects suggest that taxifolin could be a valuable therapeutic agent for these devastating conditions.

| Neurodegenerative Condition | Observed Effects of Taxifolin | Key Mechanisms |

|---|---|---|

| Cerebral Amyloid Angiopathy (CAA) | Reduced cerebrovascular Aβ accumulation, improved cerebral blood flow, preserved cognitive function. | Inhibition of Aβ fibril formation, promotion of Aβ clearance from the brain. |

| Alzheimer's Disease (AD) | Inhibited Aβ aggregation, reduced Aβ production, suppressed neuroinflammation, protected neurons. | Decreased BACE1 expression, modulation of APOE and ERK1/2 signaling. |

Amelioration of Hyperglycemia-Related Neuropathy and Neuropathic Pain

Hyperglycemia, or high blood sugar, is a key factor in the development of diabetic neuropathy and associated neuropathic pain, which are linked to excessive production of reactive oxygen species (ROS). Taxifolin, with its potent antioxidant and neuroprotective properties, has been shown to alleviate these conditions in animal models. In rats with alloxan-induced hyperglycemia, taxifolin treatment significantly prevented the decrease in the paw pain threshold, indicating a reduction in neuropathic pain. It also corrected the oxidant-antioxidant imbalance in the sciatic nerve tissue and improved the tissue's morphology. These findings suggest that taxifolin can counteract the detrimental effects of high glucose on the peripheral nervous system.

Cardiovascular System Modulation

Taxifolin exhibits multiple beneficial effects on the cardiovascular system, primarily through its antioxidant and anti-inflammatory properties. It has shown potential in the management of cardiovascular diseases such as atherosclerosis, myocardial ischemia, and diabetic cardiomyopathy in preclinical studies. The cardioprotective effects of taxifolin are attributed to its ability to modulate key signaling pathways like PI3K/AKT and JAK2/STAT3, inhibit NADPH oxidase (a major source of ROS in the vasculature), and enhance the production of nitric oxide (NO), a molecule that promotes vasodilation. In spontaneously hypertensive rats, taxifolin treatment has been shown to lower blood pressure, improve the function of blood vessels, and mitigate vascular inflammation. The mechanisms underlying its cardiovascular benefits also include improving endothelial function and reducing oxidative stress.

Impact on Vascular Function and Protection Against Cardiac Injury

Research primarily on taxifolin, the aglycone of this compound, has demonstrated significant protective effects on the cardiovascular system. Taxifolin has been shown to improve vascular health by protecting the function of vascular endothelial cells. mdpi.com It enhances vasorelaxant function, which can help to lower blood pressure. mdpi.com Studies have indicated that taxifolin can reduce damage to endothelial cells and inhibit the thickening of vessel walls, contributing to improved structural integrity of blood vessels. mdpi.com

In terms of cardiac protection, taxifolin exhibits cardiomyocyte protective effects in various models of cardiac injury. preprints.org It has been found to attenuate cardiac structural damage and oxidative stress. preprints.org Furthermore, taxifolin has shown effectiveness in preventing and alleviating cardiac damage in the context of diabetic cardiomyopathy by suppressing oxidative stress and inhibiting apoptosis. mdpi.com These protective actions are mediated through various cellular signaling pathways, including the activation of the Nrf2/HO-1 and JAK2/STAT3 pathways. mdpi.com While these findings are promising, it is important to note that they are based on studies of taxifolin, and further research is needed to specifically confirm these effects for this compound.

Amelioration of Ischemia-Reperfusion Damage

Studies have demonstrated the cardioprotective effects of taxifolin against ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen. mdpi.com Taxifolin provides myocardial protection by inhibiting oxidative stress and apoptosis induced by endoplasmic reticulum stress through the activation of the PI3K/Akt signaling pathway. mdpi.com This results in a significant reduction in cardiac tissue damage. mdpi.com

In animal models of cerebral ischemia-reperfusion, administration of taxifolin has been shown to ameliorate infarction. nih.gov This protective effect is associated with a significant reduction in markers of oxidative tissue damage, such as malondialdehyde and nitrotyrosine adduct formation. nih.gov Taxifolin also inhibits the infiltration of leukocytes and the expression of inflammatory enzymes like COX-2 and iNOS in the injured brain tissue. researchgate.net The amelioration of I/R injury by taxifolin is attributed to its anti-oxidative effects, which in turn modulate the activation of NF-kappaB, a key mediator of I/R injury. nih.govresearchgate.net

Table 1: Effect of Taxifolin on Cerebral Infarction in a Rat Model of Ischemia-Reperfusion Injury

| Treatment Group | Infarction Amelioration (%) |

| Taxifolin (0.1 µg/kg) | 42% ± 7% |

| Taxifolin (1.0 µg/kg) | 62% ± 6% |

Data extracted from a study on cerebral ischemia-reperfusion injury in rats. nih.gov

Role in Lipid Metabolism and Anti-hyperlipidemic Effects

Taxifolin has demonstrated anti-hyperlipidemic properties by helping to maintain a normal lipid profile in the liver and ensuring lipid excretion remains at normal levels. wikiwand.comwikipedia.org It is believed to prevent hyperlipidemia by reducing the synthesis of cellular cholesterol, phospholipids, and triacylglycerol through the inhibition of their esterification. wikiwand.comwikipedia.org

In preclinical studies, taxifolin has shown lipid-lowering effects, including reductions in total cholesterol and triglyceride levels. caringsunshine.com These effects are thought to be mediated through its antioxidant and anti-inflammatory properties, as well as its ability to modulate lipid metabolism pathways in the liver. caringsunshine.com Some research indicates that taxifolin can upregulate the expression of genes involved in fatty acid oxidation while downregulating those associated with lipid synthesis. caringsunshine.com

Antiplatelet and Antihypertensive Potential

Research has indicated that taxifolin possesses antiplatelet and antithrombotic properties. It has been shown to inhibit platelet aggregation induced by various agonists. nih.gov Furthermore, taxifolin limits platelet adhesion to collagen and impedes a crucial signaling pathway for stable clot formation. nih.gov In animal models, it has demonstrated promising results in preventing pulmonary embolism and arterial thrombosis. nih.gov The antiplatelet effects of taxifolin are believed to be mediated through the regulation of the PI3K/Akt and MAPK signaling pathways. nih.gov

In the context of hypertension, studies on spontaneously hypertensive rats have shown that taxifolin treatment can reduce blood pressure. mdpi.comnih.gov This antihypertensive effect is attributed to the improvement of endothelium-dependent relaxation and a reduction in endothelium-dependent contraction. mdpi.comnih.gov Taxifolin has been observed to enhance nitric oxide (NO) production and inhibit the expression of the pro-inflammatory enzyme COX2, which may contribute to its blood pressure-lowering effects. mdpi.com

Table 2: Effect of Taxifolin Treatment on Blood Pressure in Spontaneously Hypertensive Rats

| Treatment Group | Change in Blood Pressure |

| Taxifolin | Decrease |

Finding based on studies in spontaneously hypertensive rat models. mdpi.commdpi.com

Effects on Cardiac Hypertrophy and Fibrosis

Taxifolin has been found to inhibit cardiac hypertrophy and attenuate ventricular fibrosis under conditions of pressure overload. nih.gov In vitro studies have shown that taxifolin can inhibit hypertrophy and protein synthesis in cardiac myocytes induced by angiotensin II in a concentration-dependent manner. nih.gov

The beneficial effects of taxifolin on cardiac hypertrophy and fibrosis are, at least in part, attributed to the inhibition of excessive reactive oxygen species (ROS) production and the modulation of several signaling pathways, including the ERK1/2, JNK1/2, and Smad signaling pathways. nih.gov By abrogating the phosphorylation of Smad2 and the nuclear translocation of Smad2/3, taxifolin significantly attenuates left ventricular fibrosis and collagen synthesis. nih.gov One study has suggested that the anti-fibrotic effect of taxifolin is dependent on the inhibition of the TGF-β/Smad signaling pathway. frontiersin.org

Antidiabetic and Metabolic Syndrome Research

Regulation of Glucose Uptake and Hepatic Gluconeogenesis (e.g., AMPK/G6Pase/PEPCK signaling axis)

A study focusing specifically on taxifolin 3'-O-glucoside isolated from Osbeckia nepalensis Hook. has demonstrated its potential in managing hyperglycemia. nih.gov Research has shown that taxifolin 3'-O-glucoside enhances glucose uptake in CC1 hepatocytes. nih.gov

Furthermore, it downregulates key gluconeogenic enzymes, namely Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate (B93156) carboxykinase (PEPCK), as well as related transcription factors (FOXO1, HNF4α, and PGC1α). nih.gov This downregulation is achieved through the stimulation of AMP-activated protein kinase (AMPK) phosphorylation. nih.gov The study provides evidence for the traditional use of O. nepalensis in diabetes and highlights the role of taxifolin 3'-O-glucoside in regulating the AMPK/G6Pase/PEPCK signaling axis to ameliorate hyperglycemia. nih.gov

Table 3: Effect of Taxifolin 3'-O-Glucoside on Key Markers in CC1 Hepatocytes

| Marker | Effect of Taxifolin 3'-O-Glucoside |

| Glucose Uptake | Enhanced |

| G6Pase (enzyme) | Downregulated |

| PEPCK (enzyme) | Downregulated |

| AMPK Phosphorylation | Stimulated |

Data based on in vitro studies on CC1 hepatocytes. nih.gov

Influence on Pancreatic Enzyme Activity (e.g., α-glucosidase, α-amylase, pancreatic lipase)

While extensive research has been conducted on the aglycone form, taxifolin, which demonstrates significant inhibitory effects against key digestive enzymes, specific data on the direct inhibitory action of this compound on these pancreatic enzymes is not prominently detailed in available research. Studies on taxifolin have shown it to be a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase and pancreatic lipase. nih.govnih.govnih.govresearchgate.netnih.gov For instance, the inhibitory kinetics indicate that taxifolin acts as a competitive inhibitor for both α-glucosidase and α-amylase. nih.gov

Research specific to this compound has focused on its broader antihyperglycemic effects, which are mediated through different mechanisms. Studies involving this compound isolated from Osbeckia nepalensis show that it helps manage hyperglycemia by regulating key enzymes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK), through the stimulation of AMPK phosphorylation in hepatocytes. nih.gov This indicates that this compound's impact on glucose metabolism may be more related to hepatic regulation than the direct inhibition of carbohydrate-digesting enzymes in the gut. nih.gov

| Enzyme | Reported IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| α-Glucosidase | Data varies; potent inhibition reported | Competitive |

| α-Amylase | Weaker inhibition compared to acarbose | Competitive |

| Pancreatic Lipase | 27.83 ± 2.92 µM | Not specified |

Amelioration of Hyperglycemia-Related Complications (e.g., Diabetic Retinopathy)

This compound has been specifically investigated for its potential to alleviate complications arising from hyperglycemia, notably diabetic retinopathy. researchgate.net In a study where this compound was isolated from Osbeckia nepalensis, it was shown to be effective in attenuating diabetic retinopathy in streptozotocin-induced diabetic rats. researchgate.net

The protective effects are attributed to several underlying mechanisms. researchgate.netnih.gov Treatment with the compound was found to improve the oxidative stress status within the retina. researchgate.netnih.gov Furthermore, it demonstrated an ability to inhibit the activity of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. researchgate.netnih.gov The therapeutic action also involves the modulation of key signaling pathways; specifically, it was observed to inhibit the levels of p38 Mitogen-Activated Protein Kinase (p38MAPK), Vascular Endothelial Growth Factor (VEGF), and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), all of which play roles in the progression of diabetic retinopathy. researchgate.netnih.gov These findings collectively suggest that this compound is a potential candidate for protecting against diabetes-induced retinopathy. researchgate.netnih.gov

Agonistic Activity on Adiponectin Receptor 2

Research into adiponectin receptor agonists has identified the aglycone, taxifolin (also referred to as taxifoliol), as a potent agonist for Adiponectin Receptor 2 (AdipoR2). nih.govnih.gov In a high-throughput screening of a natural product library, taxifolin was among the most active compounds identified for this receptor. nih.govnih.gov Adiponectin receptors are crucial in mediating metabolic processes, and their activation is a therapeutic target for conditions like type 2 diabetes and obesity. nih.govfrontiersin.orgmdpi.com However, specific studies confirming the agonistic activity of the this compound derivative on Adiponectin Receptor 2 have not been identified in the available research.

Hepatoprotective Investigations

The hepatoprotective potential of this compound is linked to its role in regulating hepatic glucose metabolism. nih.gov While extensive studies have focused on its aglycone, taxifolin, demonstrating its ability to protect the liver from various toxins, the research on the glucoside form highlights its influence on liver function in the context of metabolic health. nih.govnih.govcaringsunshine.com

The aglycone, taxifolin, has been shown to offer significant protection against liver injury induced by chemical agents such as cyclophosphamide (B585) and carbon tetrachloride. nih.govnih.govnih.govresearchgate.net Its protective mechanisms are tied to its potent antioxidant and anti-inflammatory properties, which help to neutralize toxic substances and prevent cellular damage. nih.govnih.gov Studies indicate that taxifolin ameliorates markers of liver injury and reduces histological damage, suggesting a robust detoxification and protective capability. nih.govresearchgate.net

The contribution of this compound to liver health is supported by the well-documented anti-inflammatory and antioxidant properties of its aglycone, taxifolin. nih.govresearchgate.netnih.govresearchgate.net Taxifolin exerts its hepatoprotective effects by modulating cellular pathways involved in oxidative stress and inflammation. nih.gov

Key mechanisms identified for taxifolin include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) signaling pathway, which is critical for cellular antioxidant defense. nih.gov Research has shown that taxifolin treatment can attenuate markers of oxidative stress, such as malondialdehyde (MDA), while increasing the levels and activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT). nih.govresearchgate.net Furthermore, taxifolin mitigates the inflammatory response in the liver by reducing the activation of NF-κB and decreasing the levels of pro-inflammatory cytokines. nih.govnih.gov These actions collectively help to prevent the development of hepatic steatosis, inflammation, and fibrosis. researchgate.netnih.gov

Antimicrobial and Antifungal Studies

Research has established the aglycone, taxifolin (dihydroquercetin), as a natural flavonoid with notable antimicrobial and antifungal properties. nbinno.comdntb.gov.uaannalsmedres.org Studies have demonstrated its efficacy against a range of pathogenic and opportunistic microorganisms. nbinno.comannalsmedres.org

In terms of antibacterial action, taxifolin has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. annalsmedres.org Its activity is particularly pronounced against certain Gram-positive bacteria, such as Staphylococcus aureus, including vancomycin-resistant strains (VRSA). annalsmedres.orgbjbabs.org The minimum inhibitory concentration (MIC) for Gram-positive bacteria has been reported at 1 mg/mL, and for Gram-negative bacteria at 2 mg/mL. annalsmedres.org Taxifolin also demonstrates antifungal activity, inhibiting the growth of various Candida species, with MIC values typically ranging from 4 to 8 mg/mL. nbinno.comannalsmedres.org The antibacterial properties of taxifolin are generally considered to be more pronounced than its antifungal effects. annalsmedres.org Specific research focusing solely on the antimicrobial and antifungal profile of the this compound derivative is less prevalent in the provided literature.

Other Emerging Therapeutic Areas

Beyond its antimicrobial potential, taxifolin and its derivatives are being explored for roles in tissue engineering and bone health.

Research has shown that taxifolin can influence the structure and stability of collagen, the most abundant protein in the extracellular matrix. Studies on type I collagen demonstrated that taxifolin accelerated the formation of collagen fibrils and promoted the stabilization of these fibrillar forms. nih.gov This was evidenced by an elevation in the melting temperature of collagen fibrils when formed in the presence of taxifolin. nih.govresearchgate.net This capacity to stimulate and stabilize collagen fibrils suggests potential applications in medicine and tissue engineering. nih.gov Further research has explored the use of novel taxifolin derivatives, such as taxifolin pentaglutarate, to act as stabilizing agents for collagen-based materials. nih.govrcsi.scienceresearchgate.net

Bone homeostasis is maintained by a balance between bone-forming osteoblasts and bone-resorbing osteoclasts. Excessive osteoclast activity leads to bone loss in conditions like osteoporosis. The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is a critical cytokine that drives the differentiation and activation of osteoclasts. nih.govnih.govkarger.com

Extensive in vitro and in vivo research has demonstrated that taxifolin inhibits RANKL-induced osteoclastogenesis. nih.govnih.govkarger.comresearchgate.net The mechanism of this inhibition involves the suppression of key signaling pathways activated by RANKL. Taxifolin has been shown to inhibit the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.govkarger.com This leads to the downregulation of osteoclast-specific genes that are essential for their function, including:

Tartrate-resistant acid phosphatase (TRAP) nih.gov

Matrix metalloproteinase-9 (MMP-9) nih.gov

Cathepsin K nih.gov

Nuclear factor of activated T-cells 1 (NFATc1), a master regulator of osteoclast differentiation nih.govnih.gov

By suppressing these RANKL-mediated signaling events, taxifolin effectively prevents osteoclast formation and function, thereby protecting against bone loss in preclinical models. nih.govnih.gov This suggests a therapeutic potential for taxifolin and potentially its glycosides in osteoclast-related diseases. nih.gov

Pharmacokinetic and Pharmacodynamic Research of Taxifolin 3 Glucoside

Bioavailability and Solubility Characteristics Enhanced by Glycosylation

Taxifolin (B1681242), the aglycone of taxifolin 3'-glucoside, is a flavonoid known for its potential health benefits, but its application is often limited by its low water solubility and subsequent poor oral bioavailability mdpi.comresearchgate.net. The solubility of taxifolin in aqueous solutions is generally low, though it can be influenced by factors such as pH and temperature etprotein.com. One study reported the water solubility of a standard taxifolin sample to be 0.9557 ± 0.0230 mg/mL, while a modified amorphous form showed improved solubility at 2.1265 ± 0.2289 mg/mL mdpi.com. Another source describes it as sparingly soluble in aqueous buffers, with a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2) caymanchem.com. This inherent low solubility is a significant barrier to its absorption in the gastrointestinal tract.

Glycosylation, the attachment of a sugar moiety to a compound, is a common natural modification that generally increases the water solubility of flavonoids. By attaching a hydrophilic glucose molecule to the taxifolin structure to form this compound, the polarity of the compound is increased, which is expected to enhance its solubility in aqueous environments. This improved solubility is a critical first step for potential absorption in the digestive system etprotein.com.

However, the relationship between glycosylation and bioavailability is complex. While increased solubility is beneficial, the absorption of flavonoids in the intestine is a multifaceted process. Most flavonoid glycosides are not directly absorbed in their intact form. Instead, they typically undergo enzymatic hydrolysis in the intestine, where enzymes cleave off the sugar group researchgate.netbohrium.com. Intestinal enzymes, such as those from gut bacteria, hydrolyze the glycosidic bond, releasing the aglycone, taxifolin nih.gov. This released taxifolin, being more lipophilic than its glucoside form, can then be absorbed by intestinal epithelial cells, often through passive diffusion researchgate.net. Therefore, while glycosylation aids in the dissolution of the compound in the gut lumen, the ultimate bioavailability is largely dependent on the absorption and subsequent metabolism of the released taxifolin aglycone nih.govmdpi.com. Studies on taxifolin have reported its absolute bioavailability in rats to be very low, in the range of 0.49% to 0.75% for different formulations nih.govmdpi.com.

| Parameter | Value | Conditions/Formulation | Reference |

|---|---|---|---|

| Water Solubility | 0.9557 ± 0.0230 mg/mL | Standard industrial sample | mdpi.com |

| Water Solubility | 2.1265 ± 0.2289 mg/mL | Amorphous form via spray drying | mdpi.com |

| Aqueous Buffer Solubility | ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) | caymanchem.com |

| Absolute Bioavailability | 0.49% | Oral administration in rats | researchgate.netnih.gov |

| Absolute Bioavailability | 0.75% | Oral administration of nanodispersion in rats | nih.govmdpi.com |

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Following oral administration, this compound is presumed to follow the metabolic pathway typical for flavonoid glycosides. The primary event in its absorption is the hydrolysis of the glycosidic bond within the gastrointestinal tract. This process can be catalyzed by β-glucosidases present on the brush border of the small intestine or by enzymes secreted by the colonic microbiota, releasing the aglycone, taxifolin researchgate.netbohrium.comnih.gov.

Absorption and Metabolism: Once taxifolin is liberated from its glucoside form, it is absorbed and undergoes extensive metabolism. The parent compound, taxifolin, is rarely found in significant amounts in systemic circulation nih.govmdpi.com. Instead, it is rapidly converted into various metabolites. The primary metabolic pathways are conjugation reactions, including glucuronidation, sulfation, and O-methylation, which predominantly occur in the small intestine and the liver researchgate.netnih.govmdpi.com.

A comprehensive study in rats identified an extensive list of 191 metabolites of taxifolin in vivo, indicating a complex biotransformation process nih.govscispace.comresearchgate.net. These metabolites include isomers, conjugates (such as sulfates and glucuronides), methylated forms, and combinations of these modifications nih.govmdpi.com. In rat plasma, glucuronidated and methylated glucuronide forms of taxifolin have been found at much higher concentrations than taxifolin itself, suggesting that glucuronidation is a dominant metabolic pathway researchgate.net.

| Metabolic Reaction | Description | Resulting Metabolites | Reference |

|---|---|---|---|

| Isomerization | Stereochemical changes at chiral centers. | Stereoisomers of taxifolin | nih.gov |

| Glucuronidation | Conjugation with glucuronic acid. | Taxifolin glucuronides, Methyl taxifolin glucuronides | researchgate.netnih.govresearchgate.net |

| Sulfation | Conjugation with a sulfate (B86663) group. | Taxifolin sulfates, Methyl taxifolin sulfates | nih.govmdpi.com |

| Methylation | Addition of a methyl group, often at the 3' or 4' hydroxyl position. | Methylated taxifolin | nih.govmdpi.com |

| Ring-fission | Breakdown of the flavonoid ring structure by gut microflora. | Various phenolic acids (in the colon) | researchgate.net |

| Other Reactions | Hydration, dehydration, acetylamination, pyroglutamic acid conjugation. | Diverse minor metabolites | researchgate.netnih.gov |

Distribution: After absorption and metabolism, taxifolin and its metabolites are distributed throughout the body. Studies in rats have shown that these compounds are quickly distributed to various tissues. The highest concentrations of metabolites are typically found in the small intestine, kidneys, stomach, and liver. Lower concentrations have been detected in the lungs, spleen, and heart, with only trace amounts managing to cross the blood-brain barrier and enter the brain nih.govrsc.org. One study identified 46 different metabolites across eight organs in rats, with a methylated form of taxifolin being detected in all examined organs, indicating widespread distribution nih.gov.

| Parameter | Unit | Normal Rats | Liver Fibrosis Model Rats | Reference |

|---|---|---|---|---|

| Cmax (Maximum Plasma Concentration) | ng/mL | 1940 ± 502.2 | 2648 ± 208.5 | nih.govresearchgate.net |

| AUC0–t (Area Under the Curve) | h·ng/mL | 4949.7 ± 764.89 | 6679.9 ± 734.26 | nih.govresearchgate.net |

| AUC0–∞ (Area Under the Curve to Infinity) | h·ng/mL | 5049.4 ± 760.7 | 7095.2 ± 962.3 | nih.govresearchgate.net |

| MRT (Mean Residence Time) | h | 2.46 ± 0.412 | 3.17 ± 0.039 | nih.govresearchgate.net |

Biosynthesis and Natural Occurrence of Taxifolin 3 Glucoside

Identification of Natural Plant Sources

Taxifolin (B1681242) 3'-glucoside and its aglycone, taxifolin, have been identified in a diverse range of plant species. The presence and concentration of these compounds can vary based on the plant part, developmental stage, and environmental conditions. Key botanical sources include:

Averrhoa carambola (Star Fruit): Taxifolin 3'-O-β-D-glucoside has been successfully isolated from the fresh sweet fruit of Averrhoa carambola. nih.govmedchemexpress.comnih.gov Its identification was part of a broader analysis that characterized thirteen different flavonoids from the fruit. nih.gov

Chamaecyparis obtusa (Hinoki Cypress): The leaves of this coniferous tree are a notable source of taxifolin glycosides. wikipedia.orgnih.govtandfonline.com Specifically, various isomers of Taxifolin 3-O-glucoside have been separated and identified from leaf extracts of this plant, which is used in Japanese folk medicine. nih.govtandfonline.comtandfonline.comresearchgate.net

Osbeckia nepalensis: This plant is recognized in traditional medicine, and scientific studies have confirmed the presence of taxifolin-3-O-glucoside. nih.govresearchgate.net The compound was isolated as one of the major active components and studied for its biological activities. nih.gov

Rhododendron mucronulatum (Korean Rhododendron): Species of the Rhododendron genus are known to produce taxifolin. scialert.net While taxifolin aglycone is present, a closely related compound, Taxifolin-3-O-arabinopyranoside, has been prominently isolated and identified from the roots of R. mucronulatum. cabidigitallibrary.orgresearchgate.net The presence of the aglycone taxifolin is a prerequisite for the formation of any of its glycosides, including the 3'-glucoside. frontiersin.orgnih.gov

Larix olgensis (Olga Bay Larch): Larch species are well-documented sources of the aglycone taxifolin. scialert.netnih.gov Extracts from Larix olgensis var. koreana have been shown to contain very high concentrations of taxifolin, accounting for over 92% of the flavonoid content. scialert.netdocsdrive.com The abundance of the taxifolin precursor strongly indicates the capacity for biosynthesis of its various glycosylated forms, such as Taxifolin 3'-glucoside, within the plant. biosynth.com

Table 1: Natural Plant Sources of this compound and its Aglycone

| Plant Species | Common Name | Part(s) Containing Compound | Compound Identified |

|---|---|---|---|

| Averrhoa carambola | Star Fruit | Fruit | Taxifolin 3'-O-glucoside |

| Chamaecyparis obtusa | Hinoki Cypress | Leaves | Taxifolin 3-O-glucoside (isomers) |

| Osbeckia nepalensis | N/A | Whole Plant | Taxifolin 3-O-glucoside |

| Rhododendron mucronulatum | Korean Rhododendron | Stems, Roots | Taxifolin (aglycone), Taxifolin-3-O-arabinopyranoside |

| Larix olgensis | Olga Bay Larch | Wood, Roots | Taxifolin (aglycone) |

Enzymatic Pathways in Flavonoid Glycoside Biosynthesis

The formation of this compound is a multi-step process governed by specific enzymes within the flavonoid biosynthesis pathway. This pathway begins with precursors from the general phenylpropanoid pathway and proceeds through several key enzymatic modifications.

A critical step in the biosynthesis of taxifolin is the conversion of a flavanone precursor into a dihydroflavonol. This reaction is catalyzed by the enzyme Flavanone-3-Hydroxylase (F3H) . nih.govmdpi.com

F3H is a 2-oxoglutarate-dependent dioxygenase that facilitates the stereospecific 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. wikipedia.org In the specific pathway leading to taxifolin (also known as dihydroquercetin), F3H acts on the flavanone eriodictyol. nih.gov This hydroxylation at the C-3 position of the C-ring is a crucial branching point, directing metabolic flow towards the synthesis of dihydroflavonols, which are precursors to flavonols, flavan-3-ols, and anthocyanidins. nih.govmdpi.com The expression of the F3H gene is often upregulated in response to biological stressors, such as fungal infection, indicating its important role in producing defense-related compounds like taxifolin. nih.gov

Once the taxifolin aglycone is synthesized, the final step in forming this compound is glycosylation. This process is mediated by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs) . oup.commdpi.com

UGTs catalyze the transfer of a sugar moiety, such as glucose, from an activated sugar donor—typically UDP-glucose—to a specific hydroxyl group on an acceptor molecule like taxifolin. oup.commdpi.com This reaction enhances the water solubility, stability, and bioavailability of the flavonoid. oup.com The UGT enzyme family is characterized by high substrate specificity, meaning a particular UGT will typically glycosylate a specific position on the flavonoid backbone. To form this compound, a UGT with specificity for the 3'-hydroxyl group of the B-ring of taxifolin is required. While the broader flavonoid pathway involves UGTs that act on various positions (e.g., 3-OH, 7-OH), the presence of 3'-O-glucosides in nature confirms the existence of UGTs capable of this specific modification. nih.govchemfaces.com

The biosynthesis of this compound is tightly regulated at the genetic level. The production of the final compound depends on the coordinated expression of the genes encoding the necessary biosynthetic enzymes, including F3H and specific UGTs. biorxiv.orgmdpi.com The expression of these genes is primarily controlled at the transcriptional level by various transcription factors. biorxiv.orgplos.org

Environmental stimuli such as UV light, as well as internal developmental cues, can induce or suppress the activity of these transcription factors, thereby modulating the accumulation of flavonoids. mdpi.com For instance, studies have shown that the transcript levels of F3H and other key flavonoid pathway genes can increase significantly in response to stress, leading to higher production of dihydroflavonols. nih.gov Similarly, the expression of UGT genes can be tissue-specific and developmentally regulated, ensuring that glycosylation occurs at the appropriate time and location within the plant. nih.govfao.org This complex regulatory network allows plants to precisely control the synthesis and accumulation of specific flavonoid glycosides like this compound.

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Flavanone-3-Hydroxylase | F3H | Catalyzes the 3-hydroxylation of flavanones to form dihydroflavonols. | Eriodictyol, 2-oxoglutarate, O₂ | Taxifolin (Dihydroquercetin), Succinate, CO₂ |

| UDP-Dependent Glucosyl Transferase | UGT | Transfers a glucose moiety from UDP-glucose to the 3'-hydroxyl group of taxifolin. | Taxifolin, UDP-glucose | This compound, UDP |

Advanced Analytical Methodologies for Taxifolin 3 Glucoside Research

Chromatographic Techniques for Qualitative and Quantitative Analysis (e.g., HPLC, UPLC, HPLC-MS, LC-MS)

Chromatographic methods are indispensable for the separation and quantification of Taxifolin (B1681242) 3'-glucoside from intricate natural product extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of this analytical endeavor, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of flavonoids, including Taxifolin 3'-glucoside. These methods typically utilize a C18 column and a mobile phase consisting of a gradient mixture of an acidified aqueous solvent (like formic acid in water) and an organic solvent such as methanol (B129727) or acetonitrile. This setup allows for the effective separation of this compound from other related flavonoids and isomers. For instance, a rapid RP-HPLC method was developed for the simultaneous quantification of taxifolin and its rhamnoside derivative, achieving separation in under 4 minutes phcogres.comphcogres.com.

UPLC systems, which use smaller particle size columns, offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. When coupled with electrospray ionization mass spectrometry (ESI-MS), UPLC-ESI-MS becomes a powerful tool for both qualitative identification and quantitative analysis nih.govunipg.it. The high-resolution mass data obtained from such systems can confirm the molecular formula of the compound, while tandem MS (MS/MS) provides structural information through fragmentation patterns mdpi.comscialert.net. In one study, HPLC-ESI-IT-TOF-MSn was used to detect 191 taxifolin metabolites in rats, showcasing the power of this technique in complex biological samples mdpi.com. The precursor-product ion transition for taxifolin (the aglycone) in negative ion mode is often monitored at m/z 303.0→285.0 for quantification nih.gov.

High-Speed Countercurrent Chromatography (HSCCC) has also been successfully applied for the preparative isolation of this compound from plant extracts like Agrimonia pilosa Ledeb researchgate.net. This technique avoids the use of solid stationary phases, which can irreversibly adsorb the analyte, leading to higher recovery rates researchgate.net.

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (150 mm x 4.6 mm, 5µm) | Methanol: Water (90:10 v/v) | UV (254 nm) | Simultaneous quantification of taxifolin and taxifolin-3-O-rhamnoside | phcogres.comphcogres.com |

| UPLC-ESI-HRMS/MS | Acquity UPLC BEH C18 (1.0 mm × 50 mm, 1.7 μm) | Gradient elution | ESI-HRMS/MS | Characterization of taxifolin degradation products | nih.gov |

| HPLC-MS/MS | Phenomenex Lunar (4.6×150 mm, 5 μm) | A: 0.1% aqueous formic acid; B: Methanol (Gradient) | MS/MS | Identification of flavonoids in Larix olgensis extract | scialert.net |

| HSCCC | N/A | Ethyl acetate-methanol-water (25:1:25, v/v) | N/A (Preparative) | Isolation from Agrimonia pilosa Ledeb extract | researchgate.net |

Spectroscopic Methods for Structure Elucidation and Confirmation (e.g., NMR, HRMS, UV-Vis, ECD)

Once isolated, the definitive structure of this compound is elucidated using a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, confirm the compound's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise structure. ¹H-NMR provides information about the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the complete connectivity of the atoms, including the position of the glucose moiety on the taxifolin backbone. The structural elucidation of Taxifolin 3-O-glucoside isomers isolated from Chamaecyparis obtusa was heavily reliant on detailed 1D and 2D NMR spectral data ingentaconnect.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition with high confidence. The exact mass of this compound (C₂₁H₂₂O₁₂) is 466.1111 g/mol nih.gov. Fragmentation patterns observed in tandem MS (MS/MS) experiments help to confirm the structure, typically showing the loss of the glucose unit (162 Da) to yield the taxifolin aglycone fragment at m/z 304 mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule and is characteristic of the flavonoid chromophore. In methanol, flavanonols like taxifolin typically exhibit a main absorption band (Band II) around 290 nm and a shoulder (Band I) at approximately 330 nm medwinpublishers.com. The UV spectrum of this compound in ethanol (B145695) shows an absorption maximum (λmax) at 292 nm photochemcad.com. The addition of specific reagents (shift reagents) can cause bathochromic or hypsochromic shifts in these bands, providing valuable information about the location of free hydroxyl groups on the flavonoid skeleton researchgate.netkahaku.go.jp.

Electronic Circular Dichroism (ECD) spectroscopy is a critical tool for determining the absolute configuration of chiral centers. Taxifolin has two stereocenters at the C2 and C3 positions. The CD spectrum of a this compound isomer can be compared to that of a known standard, such as (+)-(2R,3R)-taxifolin, to establish the stereochemistry of the aglycone part of the molecule nih.govresearchgate.net.

| Method | Parameter | Observed Data | Reference |

|---|---|---|---|

| HRMS | Molecular Formula | C₂₁H₂₂O₁₂ | nih.gov |

| HRMS | Monoisotopic Mass | 466.11112613 Da | nih.gov |

| UV-Vis | λmax in Ethanol | 292 nm | photochemcad.com |

| NMR | ¹H and ¹³C data | Used to distinguish between (2R, 3R)-, (2R, 3S)-, (2S, 3R)-, and (2S, 3S)- isomers | ingentaconnect.comnih.gov |

| ECD | Stereochemistry | Used to determine the absolute configuration at C2 and C3 | nih.govresearchgate.net |

Bioactivity-Guided Fractionation and Isolation Protocols

Bioactivity-guided fractionation is a powerful strategy used to isolate specific bioactive compounds from a complex natural extract. This approach involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity (e.g., antioxidant, anti-inflammatory, or antimicrobial). The most active fractions are then subjected to further rounds of separation and testing until a pure, active compound is isolated.

The process typically begins with a crude extract of the plant material, which is then partitioned using solvents of increasing polarity, for example, hexane, ethyl acetate (B1210297), and butanol. The resulting fractions are screened for the desired bioactivity. For instance, an ethyl acetate fraction of a plant extract might show potent antioxidant activity. This active fraction is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, to yield sub-fractions scialert.netmdpi.com.

Each sub-fraction is again evaluated in the bioassay, and the process is repeated, focusing only on the active fractions. This iterative process significantly narrows down the number of compounds to be fully characterized. The final purification steps often involve preparative HPLC or HSCCC to isolate the target compound, this compound, in high purity researchgate.net. This strategy ensures that the chemical isolation efforts are focused on the compounds responsible for the observed biological effects, making it a highly efficient method for natural product drug discovery. Studies have utilized this approach to isolate various bioactive flavonoids from plant sources researchgate.netmdpi.com.

Computational and in Silico Studies on Taxifolin 3 Glucoside

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between Taxifolin (B1681242) 3'-glucoside and its potential protein targets at a molecular level.

While specific molecular docking studies exclusively on Taxifolin 3'-glucoside are not extensively detailed in the available research, studies on its aglycone, taxifolin, and structurally similar flavonoid glycosides provide significant insights. For instance, taxifolin has been shown to interact with a variety of protein targets. Molecular docking studies on taxifolin revealed its potential to bind to the ATP-binding site of DNA gyrase and the editing site of isoleucyl-tRNA synthetase (IleRS), suggesting its potential as an antibacterial agent. In one study, taxifolin exhibited a glide score of -8.22 kcal/mol, indicating a strong binding affinity for these bacterial enzymes.

Furthermore, the docking of taxifolin into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), implicated in Alzheimer's disease, has been investigated. Taxifolin showed a binding energy of -8.85 kcal/mol with AChE, forming five hydrogen bonds, and -7.42 kcal/mol with BChE, forming seven hydrogen bonds mdpi.com. These interactions suggest a potential neuroprotective role.

| Protein Target | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Taxifolin | -8.85 | Not specified |

| Butyrylcholinesterase (BChE) | Taxifolin | -7.42 | Not specified |

| DNA Gyrase | Taxifolin | -8.22 (Glide Score) | Not specified |

| Isoleucyl-tRNA Synthetase (IleRS) | Taxifolin | -8.22 (Glide Score) | Not specified |

| SARS-CoV-2 Main Protease | Quercetin (B1663063) 3'-glucoside | Not specified | Asn142, Cys145 |

Molecular Dynamics Simulations for Binding Stability and Conformation

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of protein-ligand interactions over time. These simulations can assess the stability of the complex formed between this compound and its target protein, offering insights into conformational changes and the persistence of key interactions.

While specific MD simulation data for this compound are limited, studies on its aglycone, taxifolin, and other flavonoid glycosides offer a valuable framework for understanding its likely behavior. MD simulations of taxifolin complexed with enzymes like AChE and BChE have been performed to evaluate the stability of the docked poses mdpi.com. Key metrics such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) are typically analyzed. A stable RMSD of the protein-ligand complex over the simulation time suggests a stable binding, while RMSF analysis highlights the flexibility of individual amino acid residues. For instance, in a simulation of taxifolin with various protein targets, acceptable deviations and fluctuations were observed, indicating stable binding researchgate.net.

For flavonoid glycosides, MD simulations have shown that the sugar moiety can contribute to the stability of the complex by forming persistent hydrogen bonds with the protein researchgate.net. The flexibility of the glycosidic bond allows the sugar to adopt various conformations within the binding pocket, potentially optimizing its interactions. A stable protein-ligand complex in an MD simulation is generally characterized by an RMSD value that plateaus after an initial equilibration period, typically within a range of 1-3 Å for the protein backbone mdpi.comnih.gov. The RMSF of the amino acid residues in the binding site should also remain relatively low, indicating that the ligand is held firmly in place.

| Protein-Ligand Complex | Simulation Length (ns) | Key Stability Findings |

|---|---|---|

| Taxifolin-AChE | Not specified | Total free binding energy of -24.34 kcal/mol (MMPBSA) mdpi.com |

| Taxifolin-BChE | Not specified | Total free binding energy of -16.14 kcal/mol (MMPBSA) mdpi.com |

| General Flavonoid Glycoside-Protein | 100 | Stable RMSD and RMSF values indicate stable complex formation researchgate.net |

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound influences its biological activities. These studies help in identifying the key functional groups responsible for its therapeutic effects.

For taxifolin and related flavonoids, several structural features are known to be critical for their biological activities. The antioxidant activity, for example, is strongly influenced by the presence and position of hydroxyl groups. The catechol group (3',4'-dihydroxyl) on the B-ring of taxifolin is a key determinant of its potent radical scavenging and antioxidant properties tandfonline.comnih.gov. Studies have shown that flavonoids containing a catechol moiety exhibit higher antioxidant activity compared to those without nih.gov.

The glycosylation of flavonoids, such as the addition of a glucose molecule at the 3'-position in this compound, significantly impacts its physicochemical properties and biological activity. Glycosylation generally increases water solubility and can enhance bioavailability nih.gov. However, it can also modulate the intrinsic activity of the aglycone. In some cases, the glycoside may act as a pro-drug, with the sugar moiety being cleaved in vivo to release the more active aglycone.